1-Methoxy-2-formyl-3H-benzo[f]chromene
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Overview
Description
1-Methoxy-2-formyl-3H-benzo[f]chromene is an organic compound with the molecular formula C15H12O3 It is a derivative of benzochromene, characterized by the presence of a methoxy group at the first position and a formyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-formyl-3H-benzo[f]chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methoxy-substituted aromatic aldehydes and chromene derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-formyl-3H-benzo[f]chromene can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: The major product is 1-Methoxy-2-carboxy-3H-benzo[f]chromene.
Reduction: The major product is 1-Methoxy-2-hydroxymethyl-3H-benzo[f]chromene.
Substitution: The products vary depending on the nucleophile used, resulting in compounds such as 1-Amino-2-formyl-3H-benzo[f]chromene or 1-Thio-2-formyl-3H-benzo[f]chromene.
Scientific Research Applications
1-Methoxy-2-formyl-3H-benzo[f]chromene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-formyl-3H-benzo[f]chromene involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activities or signaling pathways. The methoxy group may also influence the compound’s binding affinity to certain receptors or proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-2-formyl-3H-benzo[e]chromene
- 1-Methoxy-2-formyl-3H-benzo[g]chromene
- 1-Methoxy-2-formyl-3H-benzo[h]chromene
Uniqueness
1-Methoxy-2-formyl-3H-benzo[f]chromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-methoxy-3H-benzo[f]chromene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-17-15-11(8-16)9-18-13-7-6-10-4-2-3-5-12(10)14(13)15/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIJBQSJHJSECH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(COC2=C1C3=CC=CC=C3C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705264 |
Source
|
Record name | 1-Methoxy-3H-naphtho[2,1-b]pyran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143034-65-5 |
Source
|
Record name | 1-Methoxy-3H-naphtho[2,1-b]pyran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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